- Oxidative deprotection of benzylic silyl ethers to their corresponding carbonyl compounds using nitrogen dioxide gas, International Electronic Conference on Synthetic Organic Chemistry, 2009, ,

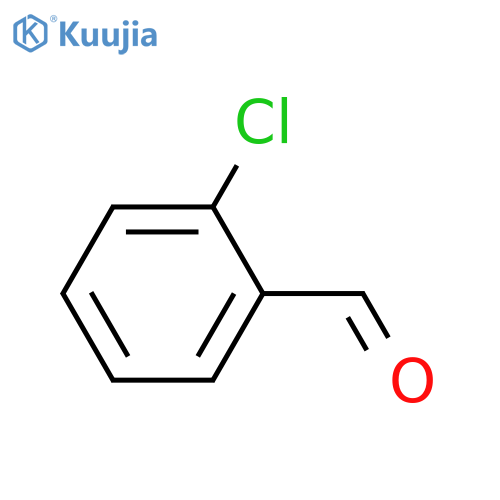

Cas no 89-98-5 (2-Chlorobenzaldehyde)

2-Chlorobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Chlorobenzaldehyde

- OCBA

- 2 chloro benzaldehyde

- O-chlorobenzenecarboxyaldehyde

- ortho-chlorobenzaldehyde

- OCAD

- O-CHLOROBENZALDEHYDE

- m-Iodotoluene

- 2-Chlorobenzophenone

- 2-Chlorbenzaldehyd

- 2-chloro-benzaldehyde

- 2-CHLOROBENZALDEHYDE (1 LT )

- 2-CHLOROBENZALDEHYDE FOR PHARMA SYNTHESIS

- 2-Clorobenzaldeide

- 3-Chlorobenzophenone

- 4-Chlorobenzophenone

- -Chlorobenzaldehyde

- m-Chlorobenzophenone

- O CHLOROBENZALDEHYDE

- o-Chlor-benzaldehyd

- o-chloro-benzaldehyd

- o-chloro-benzaldehyde

- O-CHLOROBENZALDEHYDE( OCBA)

- o-Chlorobenzophenone

- o-Chloroformylbenzene

- ORTHOCHLOROBENZALDEHYDE

- p-Chlorobenzophenone

- Standard for GC

- USAF m-7

- Chlorobenzaldehyde

- Benzaldehyde, 2-chloro-

- Benzaldehyde, o-chloro-

- o-Chloorbenzaldehyde

- 2-Chloorbenzaldehyde

- o-Chlorobenzenecarboxaldehyde

- 2-chloro benzaldehyde

- 2-Chlorbenzaldehyd [German]

- o-Chloorbenzaldehyde [Dutch]

- 2-Chloorbenzaldehyde [Dutch]

- 2-Clorobenzaldeide [Italian]

- QHR24X1LXK

- BENZALDEHYDE,CHLORO

- CS-W003973

- o-chlorobezaldehyde

- NSC 15347

- (2-chloro)benzaldehye

- W-100351

- Benzaldehyde, chloro-

- D77644

- NCGC00091218-02

- SMR001216556

- 2-chlorobezaldehyde

- 2-Chlorobenzaldehyde, purum, dist., >=98.0% (GC)

- LS-1903

- AI3-04254

- CCRIS 5991

- (2-chloro) benzaldehyde

- NSC15347

- EINECS 201-956-3

- 2-chlorobenzenaldehyde

- MLS001056242

- (2-chloro)benzaldehyde

- 89-98-5

- DTXCID204764

- FT-0658390

- AMY39073

- NSC 174140

- MFCD00003304

- AKOS000119188

- 35913-09-8

- CHEMBL1547989

- UNII-QHR24X1LXK

- FT-0611908

- CAS-89-98-5

- WLN: VHR BG

- EN300-19123

- HSDB 2727

- InChI=1/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5

- Q2195231

- Tox21_200373

- EC 201-956-3

- 2- chlorobenzaldehyde

- FT-0611909

- NSC-15347

- Benzaldehyde, chloro- (9CI)

- Z104472866

- STR00143

- 2-Chlorobenzaldehyde, 99%

- STL146016

- NCGC00257927-01

- SCHEMBL97422

- F2190-0599

- DTXSID5024764

- CHLOROBENZALDEHYDE, O-

- 6-chlorobenzaldehyde

- BENZALDEHYDE,CHLORO-

- NCGC00091218-01

- 2-Chlorobenzaldehyde (ACI)

- Benzaldehyde, o-chloro- (8CI)

- 2-Chlorobenzoic aldehyde

- 2-Chlorophenylcarboxaldehyde

- 2-Chlorobenzaldehyde,98%

- DS-006490

- NS00009019

- DB-303226

-

- MDL: MFCD00003304

- インチ: 1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H

- InChIKey: FPYUJUBAXZAQNL-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(Cl)=CC=CC=1

- BRN: 385877

計算された属性

- せいみつぶんしりょう: 140.00300

- どういたいしつりょう: 140.003

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: 無色針状結晶又は無色又は淡黄色ベンズアルデヒド臭を有する油性液体

- 密度みつど: 1.248 g/mL at 25 °C(lit.)

- ゆうかいてん: 9-11 °C (lit.)

- ふってん: 212°C(lit.)

- フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >

- 屈折率: n20/D 1.566(lit.)

- PH値: 2.9 (H2O)(saturated aqueous solution)

- ようかいど: 1.8g/l

- すいようせい: 0.1-0.5 g/100 mL at 24 ºC

- あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, strong bases, iron, strong reducing agents. Moisture and light-sensitive.

- PSA: 17.07000

- LogP: 2.15250

- かんど: Air Sensitive

- じょうきあつ: 1.27 mmHg ( 50 °C)

- ようかいせい: アルコール、エーテル、アセトン、ベンゼンなどの有機溶媒に可溶であり、水に微溶である。

2-Chlorobenzaldehyde セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 3265 8/PG 3

- WGKドイツ:1

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S45

- 福カードFコード:8-9-23

- RTECS番号:CU5075000

-

危険物標識:

- 包装グループ:II

- セキュリティ用語:8

- TSCA:Yes

- 包装等級:III

- リスク用語:R34

- 危険レベル:8

- ちょぞうじょうけん:倉庫の低温換気乾燥

2-Chlorobenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2924299035概要:

2924299035メチル毒殺マダニ/セハロン/O−アミドなど[クロロマロン/クロロアニリン/ストローメチルフッ素/ストローイソプロピルフッ素を含む]。規制条件:S(輸出入農薬登録証)。付加価値税:17.0%。税金還付率:9.0%.Minimum tariff:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

規制条件:

S輸出入農薬登録証

要約:

2924299035 2−クロロベンズアルデヒド監督管理条件:s(農薬輸出入登録証)。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇:6.5%。一般関税:30.0%

2-Chlorobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19123-2.5g |

2-chlorobenzaldehyde |

89-98-5 | 95.0% | 2.5g |

$27.0 | 2024-11-13 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0673540335-100ml |

2-Chlorobenzaldehyde |

89-98-5 | 98% | 100ml |

¥ 88.8 | 2024-07-20 | |

| AN HUI ZE SHENG Technology Co., Ltd. | C15461-100ml |

2-Chlorobenzaldehyde |

89-98-5 | 100ml |

¥532.00 | 2023-09-15 | ||

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H61300-500g |

2-Chlorobenzaldehyde |

89-98-5 | 98% | 500g |

¥250.00 | 2022-11-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1045890-100g |

2-Chlorobenzaldehyde |

89-98-5 | 98% | 100g |

¥30.00 | 2024-11-13 | |

| Life Chemicals | F2190-0599-2.5g |

2-chlorobenzaldehyde |

89-98-5 | 95%+ | 2.5g |

$40.0 | 2023-11-21 | |

| eNovation Chemicals LLC | D633132-1kg |

2-Chlorobenzaldehyde |

89-98-5 | 97% | 1kg |

$300 | 2024-06-05 | |

| OTAVAchemicals | 1901923-250MG |

2-chlorobenzaldehyde |

89-98-5 | 90% | 250MG |

$115 | 2023-06-25 | |

| Life Chemicals | F2190-0599-0.25g |

2-chlorobenzaldehyde |

89-98-5 | 95%+ | 0.25g |

$18.0 | 2023-11-21 | |

| TRC | C364505-10g |

2-Chlorobenzaldehyde |

89-98-5 | 10g |

$ 64.00 | 2023-09-08 |

2-Chlorobenzaldehyde 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Efficient oxidation of alcohols with tert-butyl hydroperoxide catalyzed by Mo(CO)6 supported on multiwall carbon nanotubes, Comptes Rendus Chimie, 2013, 16(2), 109-113

ごうせいかいろ 3

- Study on the aerobic oxidation of aromatic alcohols to carbonyl compounds in water, Zhejiang Gongye Daxue Xuebao, 2013, 41(1), 65-67

ごうせいかいろ 4

- Synthetic applications of purified laccase from Pleurotus sajor caju MTCC-141, Russian Journal of General Chemistry, 2015, 85(1), 173-175

ごうせいかいろ 5

1.2 Reagents: Hydrogen peroxide Catalysts: Tempo Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Copper catalyzed oxidation of benzylic alcohols in water with H2O2, Applied Catalysis, 2012, 411, 411-412

ごうせいかいろ 6

- 2,4,6-trimethylpyridinium chlorochromate (TMPCC) as an efficient and novel oxidizing agent for the chemoselective oxidation of alcohols to the corresponding carbonyl compounds., Journal of the Chilean Chemical Society, 2009, 54(2), 191-193

ごうせいかいろ 7

- Environmentally friendly procedure for the aqueous oxidation of benzyl alcohols to aldehydes with dibromodimethylhydantoin (DBDMH) and cyclodextrin: Scope and mechanistic insights, Synthetic Communications, 2016, 46(7), 636-644

ごうせいかいろ 8

- Gaseous nitrogen dioxide for sustainable oxidative deprotection of trimethylsilyl ethers, Phosphorus, 2012, 187(1), 142-148

ごうせいかいろ 9

- N-Doped carbon encapsulated molybdenum carbide as an efficient catalyst for oxidant-free dehydrogenation of alcohols, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(33), 17580-17588

ごうせいかいろ 10

- Synthesis and comparative catalytic study of zinc oxide (ZnOx) nanoparticles promoted MnCO3, MnO2 and Mn2O3 for selective oxidation of benzylic alcohols using molecular oxygen, Materials Express, 2017, 7(2), 79-92

ごうせいかいろ 11

1.2 Reagents: Water ; 0.5 h, 25 °C

- Selective hydrosilylation of esters to aldehydes catalyzed by iridium(III) metallacycles through trapping of transient silyl cations, Chemistry - A European Journal, 2016, 22(39), 14036-14041

ごうせいかいろ 12

- Oxidation of benzylic alcohols to carbonyls using tert-butyl hydroperoxide over pure phase nanocrystalline CeCrO3, Catalysis Communications, 2013, 40, 27-31

ごうせいかいろ 13

- A 4-MeO-TEMPO, PEG-NO2 and HCl catalytic system for highly efficient aerobic oxidation of alcohols, Synthesis, 2010, (23), 3974-3976

ごうせいかいろ 14

- Green oxidation of alcohols in water by a polyoxometalate nano capsule as catalyst, Inorganic Chemistry Communications, 2015, 55, 135-138

ごうせいかいろ 15

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Catalytic bio-chemo and bio-bio tandem oxidation reactions for amide and carboxylic acid synthesis, Green Chemistry, 2014, 16(10), 4524-4529

ごうせいかいろ 16

- Oxidation of benzyl alcohols to the corresponding carbonyl compounds catalyzed by copper (II) meso-tetra phenyl porphyrin as cytochrome P-450 model reaction, Inorganic Chemistry Communications, 2011, 14(10), 1561-1568

ごうせいかいろ 17

- Sustainable synthesis of aldehydes, ketones or acids from neat alcohols using nitrogen dioxide gas, and related reactions, ChemSusChem, 2009, 2(1), 83-88

ごうせいかいろ 18

- Copper(II)-Ethanolamine Triazine Complex on Chitosan-Functionalized Nanomaghemite for Catalytic Aerobic Oxidation of Benzylic Alcohols, Catalysis Letters, 2021, 151(1), 45-55

ごうせいかいろ 19

- Efficient aerial oxidation of different types of alcohols using ZnO nanoparticle-MnCO3-graphene oxide composites, Applied Organometallic Chemistry, 2020, 34(8),

2-Chlorobenzaldehyde Raw materials

2-Chlorobenzaldehyde Preparation Products

2-Chlorobenzaldehyde サプライヤー

2-Chlorobenzaldehyde 関連文献

-

1. Facile access to 2,5-diaryl fulleropyrrolidines: magnesium perchlorate-mediated reaction of [60]fullerene with arylmethylamines and aryl aldehydesHong-Yu Zhang,Hui-Juan Wang,Fa-Bao Li,Chun-Xiang Liu,Xiao-Feng Zhang,Li Liu,Chao-Yang Liu RSC Adv. 2016 6 79095

-

2. Verdazyls. Part 33. EPR and ENDOR studies of 6-oxo- and 6-thioxoverdazyls. X-Ray molecular structure of 1,3,5-triphenyl-6-oxoverdazyl and 3-tert-butyl-1,5-diphenyl-6-thioxoverdazylFranz A. Neugebauer,Hans Fischer,Claus Krieger J. Chem. Soc. Perkin Trans. 2 1993 535

-

Yujiro Hayashi,Seiji Aratake,Takahiko Itoh,Tsubasa Okano,Tatsunobu Sumiya,Mitsuru Shoji Chem. Commun. 2007 957

-

Yang Xu,Yu Wang,Peiyuan Liu,Guo-Chao Chu,Huajian Xu,Yi-Ming Li,Jun Wang,Jing Shi Org. Biomol. Chem. 2018 16 7036

-

Charles R. K. Changunda,B. C. Venkatesh,William K. Mokone,Amanda L. Rousseau,Dean Brady,Manuel A. Fernandes,Moira L. Bode RSC Adv. 2020 10 8104

-

Daniele Ragno,Anna Zaghi,Graziano Di Carmine,Pier Paolo Giovannini,Olga Bortolini,Marco Fogagnolo,Alessandra Molinari,Alessandro Venturini,Alessandro Massi Org. Biomol. Chem. 2016 14 9823

-

Yang Xu,Ling Xu,Yuan Xia,Chao-Jian Guan,Qing-Xiang Guo,Yao Fu,Chen Wang,Yi-Ming Li Chem. Commun. 2015 51 13189

-

Eoghan G. Delany,Stephen J. Connon Org. Biomol. Chem. 2018 16 780

-

9. Dielectric relaxation in o-chlorobenzaldehyde and o-methoxybenzaldehyde at microwave frequenciesR. J. Sengwa,H. C. Lunker,H. D. Purohit J. Chem. Soc. Faraday Trans. 1992 88 2179

2-Chlorobenzaldehydeに関する追加情報

2-Chlorobenzaldehyde: A Comprehensive Overview

2-Chlorobenzaldehyde (CAS No. 89-98-5) is an aromatic aldehyde with the chemical formula C7H5ClO. It is a versatile compound widely used in various industries, including pharmaceuticals, agrochemicals, and specialty chemicals. This article provides an in-depth analysis of its properties, applications, and recent advancements in its synthesis and utilization.

The molecular structure of 2-chlorobenzaldehyde consists of a benzene ring substituted with a chlorine atom at the second position and an aldehyde group at the first position. This arrangement imparts unique electronic properties to the molecule, making it highly reactive in various chemical reactions. The compound exists as a crystalline solid at room temperature and has a melting point of approximately 46°C. Its boiling point is around 170°C, and it is sparingly soluble in water but readily soluble in organic solvents such as ethanol and dichloromethane.

2-Chlorobenzaldehyde is extensively employed as an intermediate in the synthesis of pharmaceutical agents. For instance, it serves as a key precursor in the production of antifungal and anticancer drugs. Recent studies have highlighted its potential in the development of novel therapeutic agents targeting specific molecular pathways. Researchers have explored its role in the synthesis of heterocyclic compounds, which are crucial for drug discovery due to their diverse biological activities.

In the agrochemical sector, 2-chlorobenzaldehyde is utilized in the production of pesticides and herbicides. Its ability to undergo nucleophilic addition reactions makes it valuable for synthesizing bioactive compounds with enhanced efficacy against pests and weeds. Recent advancements in green chemistry have led to the development of more sustainable methods for its synthesis, reducing environmental impact while maintaining high yields.

The synthesis of 2-chlorobenzaldehyde traditionally involves the chlorination of benzaldehyde using thionyl chloride or other chlorinating agents. However, recent research has focused on improving this process through catalytic methods that enhance reaction efficiency and selectivity. For example, the use of transition metal catalysts has been shown to significantly accelerate the reaction while minimizing byproduct formation.

From an environmental perspective, understanding the fate and transport of 2-chlorobenzaldehyde in natural systems is critical for assessing its ecological impact. Studies have demonstrated that it undergoes rapid degradation under sunlight exposure, reducing its persistence in aquatic environments. Additionally, biodegradation studies have revealed that certain microbial strains can metabolize this compound efficiently, further mitigating its environmental footprint.

In conclusion, 2-chlorobenzaldehyde (CAS No. 89-98-5) remains a vital compound with diverse applications across multiple industries. Its unique chemical properties make it an invaluable building block for synthesizing advanced materials and pharmaceuticals. As research continues to uncover new methods for its production and application, 2-chlorobenzaldehyde will undoubtedly play an even more significant role in driving innovation across various scientific disciplines.

89-98-5 (2-Chlorobenzaldehyde) 関連製品

- 155638-70-3(Benzaldehyde-formyl-13C-formyl-d(9CI))

- 19270-10-1(Methylium, oxophenyl-)

- 104-87-0(4-Methylbenzaldehyde)

- 620-23-5(m-Tolualdehyde)

- 1805-67-0(5-methylisophthalaldehyde)

- 626-19-7(Isophthaldehyde)

- 5779-95-3(3,5-Dimethylbenzaldehyde)

- 55279-75-9(Formyl polystyrene resin)

- 623-27-8(Terephthaldicarboxaldehyde)

- 100-52-7(Benzaldehyde)